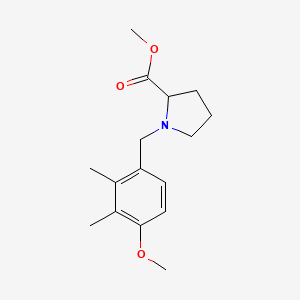![molecular formula C16H26N2 B3850102 (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850102.png)
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity. The sigma-1 receptor is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and cell survival. Modulation of the sigma-1 receptor by (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine may lead to changes in these cellular processes, resulting in its potential therapeutic effects.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. In addition, (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have analgesic effects and may have potential applications in the treatment of chronic pain.
实验室实验的优点和局限性
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for lab experiments. It is a highly specific compound that has been optimized for the sigma-1 receptor, making it an ideal tool for studying the role of this receptor in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine in lab experiments. Its mechanism of action is not fully understood, and its potential off-target effects are not well characterized. In addition, its high affinity for the sigma-1 receptor may limit its use in studying other cellular processes.
未来方向
There are several future directions for research on (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine. One potential direction is to further elucidate its mechanism of action and its potential off-target effects. This may help to better understand its therapeutic potential and identify any potential safety concerns. Another direction is to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases, inflammatory diseases, and chronic pain. Finally, there is a need for further research on the sigma-1 receptor and its role in various cellular processes, which may lead to the development of new therapeutic targets and compounds.
科学研究应用
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and cell survival. (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to modulate the activity of the sigma-1 receptor, leading to a wide range of potential therapeutic applications.
属性
IUPAC Name |
4-ethyl-N-methyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-14-7-9-16(10-8-14)18(2)13-11-15-6-4-5-12-17-15/h4-6,12,14,16H,3,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSLTLAORWDLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-methyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3850024.png)
![methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)


![2-[4-(2,6-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B3850052.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}thiomorpholine](/img/structure/B3850061.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850068.png)
![2-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-6-chloro-3(2H)-pyridazinone](/img/structure/B3850077.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B3850095.png)
![1-(3-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850105.png)
![2-methoxy-4-[2-(4-thiomorpholinyl)propyl]phenol](/img/structure/B3850117.png)

![2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850126.png)